Mannose 6-phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRROHXSMXFLSN-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33068-18-7 (di-hydrochloride salt) | |
| Record name | Mannose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80957947 | |
| Record name | Mannose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3672-15-9 | |
| Record name | Mannose 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannose 6-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mannose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANNOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S53JF879 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Methodologies for Mannose 6 Phosphate and Analogues
Chemical Synthesis Pathways of Mannose-6-Phosphate (B13060355)
Chemical synthesis offers versatile routes to M6P, allowing for large-scale production and the introduction of non-natural modifications. These strategies primarily revolve around the controlled phosphorylation of suitably protected mannose precursors.
The central challenge in the chemical synthesis of M6P is achieving regioselective phosphorylation at the C-6 hydroxyl group of the mannose ring. To prevent reactions at other hydroxyl groups (C-1, C-2, C-3, C-4), they must be protected with chemical groups that are stable during the phosphorylation step but can be removed afterward without degrading the final product.
Common strategies involve:
Protection of Hydroxyl Groups: Mannose precursors are often protected using benzyl (B1604629) or acetyl groups. For instance, methyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside can be used as a starting material. mdpi.com
Phosphorylating Agents: A variety of phosphorylating agents can be employed. Dibenzyl phosphite, activated by N-chlorosuccinimide, is a common choice. The resulting phosphotriester is then deprotected, typically via hydrogenolysis, to yield the final phosphate (B84403) group.
Anomeric Protection: The anomeric position (C-1) is often protected as a glycoside (e.g., a methyl glycoside) to prevent the formation of unwanted isomers.
A key intermediate in some synthetic routes is a cyclic sulfate (B86663) precursor, which facilitates nucleophilic displacement to introduce the phosphate group at the C-6 position. researchgate.net
Maintaining the correct stereochemistry of mannose during a multi-step synthesis is critical for its biological function. The D-mannose configuration is essential for recognition by M6P receptors. wikipedia.org Stereoselective synthesis aims to control the three-dimensional arrangement of atoms throughout the reaction sequence.
Approaches to ensure stereoselectivity include:
Substrate-Controlled Synthesis: This method utilizes the existing stereocenters in the starting material (D-mannose) to direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of a related heptose-1β,7-bisphosphate, a substrate-controlled stereoselective reduction at the C-6 position was a key step in establishing the correct D-glycero-D-manno skeleton. rsc.org
Chiral Catalysts: The use of chiral catalysts can influence the stereochemical outcome of a reaction, though this is more common in the synthesis of complex molecules from achiral precursors.
Neighboring Group Participation: Protective groups on adjacent carbons (e.g., at C-4) can influence the approach of reagents to the C-6 position, thereby controlling the stereochemistry of the phosphorylation reaction.
Derivatization and Modification of Mannose-6-Phosphate
Modifying the structure of M6P is crucial for creating molecular probes, improving drug delivery, and enhancing the therapeutic efficacy of enzymes. researchgate.netnih.gov
Analogues of M6P are synthesized to overcome some of the limitations of the natural molecule, such as susceptibility to cleavage by phosphatases in serum. researchgate.net These analogues often replace the phosphate group with bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects.
Examples of M6P analogue synthesis include:
Phosphonate (B1237965) Analogues: Mannose-6-C-phosphonates (M6Po) are stable mimics where the ester oxygen between the C-6 and phosphorus atom is replaced by a methylene (B1212753) bridge (CH₂). These can be synthesized via methods like the Wittig–Horner or Michaelis–Arbuzov reactions on modified sugar precursors.
Carboxylate and Malonate Analogues: Carboxylate groups can serve as phosphate mimics. Synthesis of these analogues has produced compounds with binding affinities for the M6P receptor equivalent to or higher than M6P itself. researchgate.netresearchgate.net
C6-Modified Analogues: Modifications at the C-6 position, such as replacing the hydroxyl group with amino, chloro, or thio groups, have been explored to create probes for enzymes involved in related metabolic pathways. nih.gov
| Analogue Type | Key Modification | Synthetic Rationale | Reference |
|---|---|---|---|
| Phosphonates (M6Po) | Replacement of C-O-P link with C-C-P link | Increase stability against phosphatase enzymes. | researchgate.net |
| Carboxylates / Malonates | Phosphate group replaced with carboxyl or malonate group | Serve as bioisosteres with potentially higher binding affinity and serum stability. | researchgate.netresearchgate.net |
| C6-Thio/Amino Analogues | C6-OH group replaced with -SH or -NH2 | Act as chemical probes to study enzyme active sites. | nih.gov |
Functionalizing M6P or its analogues allows them to be attached to other molecules, such as proteins, nanoparticles, or fluorescent tags, for therapeutic or diagnostic purposes. nih.gov
Key strategies include:
Anomeric Functionalization: The anomeric carbon (C-1) is a common site for introducing a linker or functional group. This allows the M6P derivative to be grafted onto other molecules without interfering with receptor binding at the C-6 phosphate end. nih.gov
Click Chemistry: Reactions like the Huisgen cycloaddition are used to attach M6P analogues to spacers or larger molecules, offering high efficiency and specificity. researchgate.net
Amide Bond Formation: Dendrimers with carboxylic acid peripheries can be conjugated with amine-tethered M6P to create multivalent structures that enhance binding to M6P receptors. rsc.org
Liposome Incorporation: Amphiphilic derivatives, such as M6P-cholesteryl conjugates, can be incorporated into the lipid bilayer of liposomes to create targeted drug delivery vesicles. nih.gov
Green Chemistry Principles in Mannose-6-Phosphate Synthesis
Applying green chemistry principles to M6P synthesis aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Enzymatic Synthesis: One of the most significant green approaches is the use of enzymes instead of traditional chemical reagents. Enzymatic reactions are highly specific, occur under mild conditions (neutral pH, ambient temperature), and produce fewer by-products, simplifying purification. mdpi.com For example, using a polyphosphate-dependent mannose kinase from Arthrobacter species allows for the synthesis of M6P with nearly 100% conversion efficiency, avoiding the use of expensive and unstable ATP as the phosphate donor. mdpi.comresearchgate.net This method is considered greener and safer than many chemical synthesis routes that may require extreme temperatures or hazardous reagents. mdpi.com
Sustainable Solvents and Reagents: Green chemistry encourages the use of water or other environmentally benign solvents. The development of sustainable ligands, for instance, has involved photochemical reactions and the use of natural compounds like lecithin (B1663433) and cysteine. rsc.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. While complex for multi-step carbohydrate synthesis, enzymatic approaches generally have a higher atom economy.
| Approach | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Chemical Synthesis | Scalable; allows for diverse modifications and analogue creation. | Requires multiple protection/deprotection steps; may use harsh reagents and low temperatures; lower yields. | mdpi.comresearchgate.net |
| Enzymatic Synthesis | High specificity and yield (e.g., >99%); mild reaction conditions; environmentally friendly ("greener"). | Enzyme cost and stability can be a factor; substrate scope may be limited. | mdpi.comresearchgate.net |
Molecular and Structural Characterization of Mannose 6 Phosphate
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for determining the structure of molecules like M6P. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and three-dimensional arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques. In ¹H NMR of M6P, signals corresponding to each proton in the molecule can be observed, with their chemical shifts and coupling constants providing information about their chemical environment and neighboring protons. Similarly, ¹³C NMR reveals the chemical environment of each carbon atom. nih.gov In vivo ¹³C NMR studies have been used to show the accumulation of mannose 6-phosphate in cells. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural detail. A COSY spectrum correlates protons that are coupled to each other, helping to establish the connectivity of the proton network within the mannose ring. youtube.comyoutube.com An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. youtube.com
Table 1: Representative NMR Chemical Shift Data for Mannose Derivatives Note: Exact chemical shifts for M6P can vary based on solvent, pH, and temperature. This table provides typical ranges for mannose-related structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~5.2 | ~95 |
| H-2 | ~4.1 | ~72 |
| H-3 | ~3.9 | ~73 |
| H-4 | ~3.7 | ~68 |
| H-5 | ~3.8 | ~74 |
| H-6 | ~3.9-4.0 | ~65 |
Mass Spectrometry (MS) Applications in Mannose-6-Phosphate (B13060355) Structural Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of M6P. High-resolution mass spectrometry can confirm the molecular formula with high accuracy. nih.gov MS is particularly crucial in the field of glycoproteomics for identifying proteins that have been modified with M6P. nih.govnih.gov
Techniques like electrospray ionization (ESI) are commonly used to ionize M6P for MS analysis. acs.org Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides structural information, although distinguishing between isomers like glucose-6-phosphate and mannose-6-phosphate can be challenging as their fragmentation patterns are often similar. acs.orgresearchgate.net Therefore, MS is often coupled with chromatographic methods like liquid chromatography (LC-MS) to separate isomers before analysis. acs.org Researchers have developed methods using Fe³⁺-IMAC (Immobilized Metal Affinity Chromatography) to selectively enrich M6P-containing glycopeptides before MS analysis, taking advantage of unique phosphomannose oxonium fragment marker ions for identification. nih.govnih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending).
For M6P, the spectra would be dominated by features from the carbohydrate backbone and the phosphate (B84403) group. The O-H stretching vibrations of the hydroxyl groups would appear as a broad band in the IR spectrum, typically around 3300 cm⁻¹. C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region. The most characteristic vibrations for M6P are those associated with the phosphate group (PO₄²⁻). These vibrations are sensitive to their conformation and interaction with the environment. nih.gov Density functional theory (DFT) calculations have been used to correlate the vibrational frequencies of the phosphate group with its specific bond lengths and angles. rsc.orgresearchgate.net
Table 2: Typical Vibrational Frequencies for Phosphate Groups These are general ranges for phosphate ions and can be influenced by the molecular structure.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| P=O Asymmetric Stretch | ~1200 - 1300 |
| P=O Symmetric Stretch | ~1080 - 1130 |
| P-O Stretch | ~950 - 1100 |
| O-P-O Bending | ~450 - 600 |
X-ray Crystallography and Structural Determination of Mannose-6-Phosphate Complexes
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. While obtaining a crystal structure of M6P alone can be challenging, crystallography has been immensely successful in determining the structure of M6P when it is bound to its receptors, such as the cation-dependent and cation-independent this compound receptors (CD-MPR and CI-MPR). wikipedia.orgrcsb.org
These studies reveal the precise interactions between M6P and the amino acid residues in the receptor's binding pocket. nih.gov For example, the crystal structure of the CD-MPR bound to M6P shows a network of hydrogen bonds between key residues and the hydroxyl groups on the mannose residue, which accounts for the binding specificity. wikipedia.orgnih.gov This structural information is crucial for understanding the mechanism of pH-dependent binding and release, which is central to the trafficking of lysosomal enzymes. wikipedia.orgnih.gov The resolution of these crystal structures is often very high (e.g., 1.45 Å), providing a detailed view at the atomic level. rcsb.org
Chiroptical Methods for Stereochemical Analysis of Mannose-6-Phosphate
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules. Since M6P is a chiral molecule (a specific stereoisomer of a hexose (B10828440) phosphate), these techniques can be used to confirm its absolute configuration and study its conformational properties in solution.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a sugar like M6P, electronic transitions associated with the carbonyl group (in its open-chain form) or hydroxyl and phosphate groups can give rise to a CD signal. The sign and magnitude of this signal are characteristic of the molecule's specific 3D structure. While detailed CD studies specifically focusing on M6P are not extensively reported in isolation, the principles of the technique are broadly applicable to carbohydrate analysis. Any changes in the conformation of the pyranose ring or the orientation of the phosphate group would be expected to produce a change in the CD spectrum, making it a sensitive probe of the molecule's solution-state structure.
Mechanistic Investigations of Mannose 6 Phosphate Interactions in Model Systems
Biochemical Modulation of Growth Factor Signaling Pathways by Mannose-6-Phosphate (B13060355) (Juvidex)
Mannose-6-Phosphate, particularly through its interaction with CI-M6PR, can influence growth factor signaling pathways. The CI-M6PR, also known as the IGF-II/M6P receptor, is a multifunctional receptor that interacts with several tumor growth factors, including IGF-II and latent TGF-β1 oup.com. The interaction between CI-M6PR and these growth factors can modulate cellular processes such as growth and development nih.gov.
Elucidation of Transforming Growth Factor-Beta (TGF-β) Isoform Inhibition Mechanisms
The activation of latent TGF-β1 is a critical step in initiating TGF-β signaling. The CI-M6PR has been increasingly recognized for its role in this activation process plos.org. The extracellular domain of the CI-M6PR contains M6P binding sites that can interact with the latency-associated peptide (LAP) domains of latent TGF-β1 plos.org. This binding can induce a conformational change, leading to the release of the active form of TGF-β1 plos.org. Mannose-6-Phosphate can act as an inhibitor of TGF-β1 activation by competitively binding to the CI-M6PR, thereby preventing the interaction between the receptor and latent TGF-β1 plos.org. This competitive binding mechanism suggests that M6P can biochemically modulate TGF-β signaling by interfering with the activation of its latent precursor.
Impact on Intracellular Signaling Cascades (e.g., Smad Pathways) in Cellular Models
Active TGF-β1 interacts with its specific transmembrane receptors, TGFβ Type I (TβRI) and type II (TβRII), which activates intracellular signaling pathways, notably the Smad pathway plos.org. The canonical Smad-dependent TGF-β signaling cascade involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene transcription cuhk.edu.cnmdpi.com.
Studies in cellular models have shown that inhibiting the activation of latent TGF-β1 can reduce the phosphorylation of Smad proteins. For instance, a CI-M6PR inhibitor (PXS64), which prevents the activation of latent TGF-β1, has been shown to reduce phospho-Smad2 protein expression in models of renal fibrosis plos.org. Similarly, other compounds that protect against fibrosis by inhibiting the TGF-β1/Smad pathway have been shown to suppress the phosphorylation of Smad2/3 in cellular models epa.gov. This indicates that the modulation of TGF-β activation by Mannose-6-Phosphate, through its interaction with CI-M6PR, can consequently impact the downstream Smad signaling cascade in cellular contexts.
Data from studies investigating the impact of TGF-β1 inhibition on Smad pathway activation in cellular models:
| Cellular Model | Intervention | Effect on Phospho-Smad2/3 | Reference |
| HK-2 cells | CI-M6PR inhibitor (PXS-25/PXS64) | Reduced phospho-Smad2 | plos.org |
| UUO-OKs | Curcumin | Decreased p-Smad2/3 | mdpi.com |
| HLFs | Cryptotanshinone | Suppressed phosphorylation | epa.gov |
| UUO-OKs | Empagliflozin | Reduced protein levels | mdpi.com |
Mannose-6-Phosphate Receptor (M6PR) Interactions in Cellular Contexts
Mannose-6-Phosphate Receptors (MPRs) are transmembrane glycoproteins crucial for targeting enzymes to lysosomes wikipedia.org. There are two main types: the cation-independent Mannose-6-Phosphate Receptor (CI-M6PR) and the cation-dependent Mannose-6-Phosphate Receptor (CD-MPR) wikipedia.org. Both receptors bind terminal Mannose-6-Phosphate residues on lysosomal enzymes wikipedia.org.
Ligand Binding Studies in Isolated Systems
Ligand binding studies have provided insights into the interaction between Mannose-6-Phosphate and its receptors. Both CI-M6PR and CD-MPR bind terminal Mannose-6-Phosphate with similar affinity, with reported dissociation constants (Kd) around 7-8 μM wikipedia.org. The CI-M6PR, a larger receptor, has multiple M6P binding sites located in different domains of its extracellular region wikipedia.orgbiorxiv.orgportlandpress.com. Specifically, domains 3, 5, 9, and 15 have been found to bind to phosphorylated glycans on lysosomal enzymes biorxiv.org. Domains 3 and 9 exhibit high affinity for Mannose-6-Phosphate, while domain 5 shows weak affinity but can also bind the phosphodiester, Man-phosphate-GlcNAc wikipedia.org. The dimeric nature of CD-MPR allows for high-affinity binding of ligands with multiple M6P residues unisciel.fr.
Receptor Internalization and Trafficking in Cell Lines
M6PRs constantly cycle between intracellular compartments and the plasma membrane nih.govunisciel.fr. They bind newly synthesized lysosomal hydrolases in the trans-Golgi network (TGN) and transport them to pre-lysosomal compartments wikipedia.orgunisciel.fr. From there, the enzymes are delivered to lysosomes, and the receptors are recycled back to the TGN wikipedia.orgwikipedia.orgunisciel.fr.
Studies in various cell lines have elucidated the trafficking routes of M6PRs. In CHO cells, internalized CI-MPR first enters sorting endosomes and then accumulates in the endocytic recycling compartment molbiolcell.org. A significant fraction of the receptors return to the plasma membrane, while some are delivered to the TGN and/or late endosomes molbiolcell.org. The receptor passes through the endocytic recycling pathway before achieving its steady-state distribution molbiolcell.org. In HEp-2 cells, the CI-M6PR does not become enriched in the endocytic pathway en route to the lysosome; instead, it rapidly leaves multivesicular endosomes after ligand dissociation nih.gov.
The cytoplasmic tails of M6PRs contain sorting signals that direct their trafficking unisciel.fr. For the CD-MPR, a His-Leu-Leu sequence near the carboxyl terminus of the cytoplasmic domain is necessary for avoiding lysosomal degradation nih.gov. The cytoplasmic tail of the CD-MPR contains a signal that prevents trafficking to lysosomes, with the transmembrane domain also contributing to this function nih.gov.
Influence of Mannose-6-Phosphate on Cellular Processes In Vitro and Ex Vivo
Mannose-6-Phosphate and its interaction with M6PRs have been shown to influence various cellular processes in vitro and ex vivo. Beyond lysosomal enzyme targeting, M6P/CI-M6PR interactions can impact cell growth, migration, apoptosis, and extracellular matrix remodeling biorxiv.orgresearchgate.net.
In vitro studies have demonstrated that M6P can inhibit the reuptake of secreted lysosomal enzymes by cells portlandpress.com. The addition of M6P to the culture medium has been shown to increase the extracellular fraction of lysosomal enzymes portlandpress.com. This highlights the role of extracellular M6P in competing with secreted M6P-tagged enzymes for binding to cell surface M6PRs.
Ex vivo studies, such as those investigating the effects of a "mannose-6-phosphate complex" on skin, have shown its influence on tissue structure and properties nih.gov. This complex has been shown to significantly increase the expression of key proteins involved in the structure and organization of the dermis, such as tenascin C nih.gov. These findings suggest that Mannose-6-Phosphate, potentially through mechanisms involving M6PR interactions, can impact extracellular matrix organization and cellular processes related to tissue structure nih.gov.
Furthermore, M6P-targeted drug delivery systems are being explored for their potential in cancer therapy, emphasizing the role of M6PRs on the cell surface of certain cancer cells in mediating the uptake of M6P-decorated carriers nih.gov. This underscores the influence of M6P-M6PR interactions on cellular uptake processes in a therapeutic context nih.gov.
| Cellular Process Affected (In Vitro/Ex Vivo) | Observed Effect | Potential Mechanism | Reference |
| Lysosomal enzyme reuptake (In Vitro) | Inhibition of reuptake, increased extracellular fraction of enzymes | Competitive binding to cell surface M6PRs | portlandpress.com |
| Dermal structure and organization (Ex Vivo) | Increased expression of key dermal proteins (e.g., tenascin C) | Potential involvement of M6PR interactions | nih.gov |
| Cellular uptake in cancer cells (In Vitro) | Increased uptake of M6P-decorated carriers | Receptor-mediated endocytosis via M6PRs | nih.gov |
| Tumorigenicity (In Vitro/In Vivo) | Decreased tumorigenicity with M6P/IGF2R overexpression, increased with decrease | Modulation of IGF-II degradation and TGF-β activation | oup.comaacrjournals.org |
Fibroblast Behavior Modulation (e.g., Proliferation, Migration) in Culture
Studies in cell culture models have investigated the impact of Mannose-6-phosphate on fibroblast behavior, particularly their proliferation and migration. Fibroblast chemotaxis, a directed movement crucial for processes like wound healing, has been shown to be enhanced by Mannose-6-phosphate in the presence of platelet-derived growth factor (PDGF). This suggests a role for M6P in promoting the directed movement of fibroblasts towards signaling cues nih.gov. The mechanism may involve lysosomal enzymes, which bear mannose 6-phosphate molecules and are implicated in the chemotactic activity of these cells nih.gov. Further supporting this, inhibitors of alpha-mannosidase and cathepsin D, both lysosomal enzymes, have been found to be potent inhibitors of fibroblast chemotaxis nih.gov.
Research also indicates that while activation of the hexosamine biosynthetic pathway (HBP) can negatively affect wound healing in vitro, mannose supplementation, which influences M6P levels, significantly reduced the proliferative potential of keratinocytes in culture d-nb.info. This suggests a complex interplay between mannose metabolism, M6P, and the proliferative capacity of cells involved in tissue repair. The Mannose Receptor (MR), which binds mannosylated ligands, including potentially those with M6P modifications, on endothelial cells has been proposed to mediate the attachment and trafficking of lymphocytes and cancer cells nih.gov. Additionally, the cation-independent this compound receptor (CI-M6PR) has been recognized for its role in regulating cell growth and motility researchgate.net.
Extracellular Matrix (ECM) Remodeling Enzyme Activity Modulation
Mannose-6-phosphate and its receptors play a significant role in modulating the activity of enzymes involved in extracellular matrix (ECM) remodeling. The cation-independent this compound receptor (CI-M6PR) is known to influence ECM remodeling, partly through the activation of transforming growth factor-beta (TGF-beta) researchgate.netnih.govplos.org. Latent TGF-beta precursor is among the extracellular M6P-glycoproteins whose activity can be modulated by the CI-M6PR nih.gov.
Furthermore, M6P is implicated in stimulating extracellular collagen degradation nih.gov. The cytosolic enzyme prolidase, involved in the final step of collagen degradation, is also stimulated by this compound in fibroblasts, leading to a concomitant increase in lysosomal enzyme activity nih.gov. Lysosomal cysteine proteinases, such as cathepsin B, are known to participate in the degradation of ECM components scielo.brexplorationpub.com. While trafficking of lysosomal enzymes is largely mediated by M6P receptor pathways, alternative, M6P-independent routes can also occur scielo.brexplorationpub.comexplorationpub.com. Matrix metalloproteinases (MMPs) also contribute to the solubilization of organic components of the ECM researchgate.net. The CI-M6PR can facilitate the proteolytic cleavage of the urokinase plasminogen activator receptor (uPAR), which is involved in pericellular proteolysis and ECM degradation during cell migration researchgate.net.
Angiogenesis and Inflammatory Mediator Regulation in Tissue Models
Investigations using tissue models and in vitro systems have explored the influence of Mannose-6-phosphate on angiogenesis and the regulation of inflammatory mediators. Mannose-6-phosphate analogues have been demonstrated to act as effectors of angiogenesis, highlighting a role for these molecules in the formation of new blood vessels researchgate.net. The this compound receptor is suggested to be involved in this process researchgate.net.
The CI-M6PR also plays a role in modulating inflammatory responses. Studies have shown that inhibiting the CI-M6PR can ameliorate kidney fibrosis by inhibiting the activation of latent TGF-beta1, a key pro-fibrotic and pro-inflammatory mediator plos.org. This inhibition can lead to reduced expression of inflammatory markers such as macrophage chemotactic protein-1 (MCP-1) and decreased inflammatory cell infiltrate plos.org. The ability of M6P and its analogues to potentially inhibit the binding of latent TGF-beta1 to CI-M6PR suggests a mechanism for regulating TGF-beta1 activation and its downstream effects on inflammation and fibrosis plos.org.
Mannose-6-Phosphate Role in Glycosylation Pathways and Metabolism
Mannose-6-phosphate occupies a central position in mannose metabolism and is a crucial intermediate in various glycosylation pathways. Within the cell, mannose is phosphorylated to produce Mannose-6-phosphate by enzymes like hexokinase nih.govhmdb.ca. M6P can then be converted to fructose (B13574) 6-phosphate by mannose phosphate (B84403) isomerase, allowing mannose to enter the glycolytic pathway nih.govhmdb.cawikipedia.orgontosight.ai.
However, M6P also serves as a substrate for phosphomannomutase, an enzyme that catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate hmdb.canih.govuniprot.orgplos.orgbiospec.net. This conversion to mannose-1-phosphate is a critical step for directing mannose towards the synthesis of activated mannose donors required for glycosylation nih.govplos.orgmolbiolcell.org. The fate of M6P, whether catabolized or directed to glycosylation, is influenced by the cellular ratio of phosphomannose isomerase to phosphomannomutase nih.gov.
Interaction with Phosphomannomutase Enzymes
Phosphomannomutase (PMM) enzymes are essential for the interconversion between mannose-6-phosphate and mannose-1-phosphate hmdb.canih.govuniprot.orgplos.orgbiospec.net. This reversible reaction is a key regulatory point for the flux of mannose into glycosylation pathways nih.govplos.org. In humans, two paralogous enzymes, PMM1 and PMM2, catalyze this reaction plos.org. Both require activators like glucose 1,6-bisphosphate or mannose 1,6-bisphosphate uniprot.orgplos.org.
Deficiencies in phosphomannomutase activity, particularly mutations in the PMM2 gene, are the cause of a common congenital disorder of glycosylation (CDG) nih.govontosight.aiplos.orgmolbiolcell.org. This highlights the critical role of the M6P to mannose-1-phosphate conversion in maintaining proper glycosylation. The equilibrium of the reaction catalyzed by phosphomannomutase is shifted towards Mannose-6-phosphate plos.org.
Implications for Glycoprotein (B1211001) Synthesis and Processing
Mannose-6-phosphate plays a vital role as a targeting signal for the synthesis and processing of specific glycoproteins, particularly lysosomal enzymes (acid hydrolases). The M6P tag is added to these proteins in the cis-Golgi apparatus wikipedia.orgmdpi.com. This modification is a crucial post-translational event that directs these enzymes to their correct destination within the cell nih.govexplorationpub.comwikipedia.orgmdpi.comthermofisher.com.
In the trans-Golgi network, the M6P moiety is recognized and bound by this compound receptors (MPRs) nih.govwikipedia.org. This interaction facilitates the vesicular transport of the M6P-tagged lysosomal enzymes to late endosomes nih.govwikipedia.org. The acidic environment of the late endosome causes the dissociation of M6P from its receptor, allowing the enzymes to be delivered to the lysosomes wikipedia.org. The MPRs are then recycled back to the trans-Golgi network wikipedia.org.
This M6P-dependent targeting pathway is essential for proper lysosomal function. Alterations in this process can lead to the mislocalization of lysosomal enzymes and contribute to the pathology of lysosomal storage diseases nih.govwikipedia.org. Elevated levels of glycoproteins containing this compound have been observed in certain malignancies, suggesting potential alterations in glycoprotein synthesis or processing in these conditions nih.gov.
Computational and Theoretical Chemistry Approaches for Mannose 6 Phosphate Research
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations are fundamental in determining the electronic structure and reactivity of molecules like Mannose-6-phosphate (B13060355). These calculations can provide detailed information about atomic charges, bond energies, and reaction pathways. For complex biological systems involving M6P, such as enzyme active sites or receptor binding pockets, QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are often utilized to balance accuracy and computational feasibility researchgate.netacs.org. Fragment-based QM methods also offer a cost-effective solution for studying large biomolecules interacting with ligands like M6P researchgate.net. Studies have employed QM calculations to estimate interaction energies among ions and ligands, which is crucial for understanding processes like ion complexation that are relevant to M6P's biological roles researchgate.net. The electronic structure and kinetic landscape of monosaccharides, including mannose, have been mapped using high-level QM calculations, providing insights into their puckering conformations and implications for enzymatic catalysis acs.org.
Molecular Dynamics (MD) Simulations of Mannose-6-Phosphate and Its Biological Targets
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of M6P in various environments, including in solution and in complex with its biological targets, such as Mannose 6-Phosphate Receptors (MPRs) or enzymes like phosphomannose isomerase (PMI) bioinformation.netasm.orgrsc.orgdoi.org. MD simulations can reveal conformational changes, flexibility, and interaction patterns over time. Studies have used MD simulations to analyze the role of cofactors like Mg²⁺ in kinase-catalyzed phosphorylation involving M6P, showing how Mg²⁺ stabilizes substrate and ATP conformations mdpi.com. MD simulations have also been applied to study the binding patterns and stability of complexes between proteins involved in M6P receptor trafficking bioinformation.net. Furthermore, MD simulations have been used to explore the binding positions and interaction energies of M6P and its analogues within the binding pockets of MPRs, providing insights into ligand-protein interactions rsc.orgresearchgate.net. Conformational rearrangements in N-glycans, which can affect the accessibility of M6P, have also been predicted from molecular dynamics simulations oup.com.
Ligand-Protein Docking Studies for Mannose-6-Phosphate Receptor Binding
Ligand-protein docking studies are widely used to predict the binding poses and affinities of small molecules, such as M6P and its analogues, to receptor proteins like the cation-independent (CI-MPR) and cation-dependent (CD-MPR) this compound receptors nih.govwikipedia.orgebi.ac.ukebi.ac.ukunisciel.fr. These studies aim to understand how M6P interacts with the specific amino acid residues within the receptor's binding pocket nih.govwikipedia.org. The crystal structures of MPR domains, including the M6P binding pockets, provide essential templates for docking simulations nih.govebi.ac.ukrcsb.orgnih.govresearchgate.netnih.gov. Docking studies, often coupled with scoring functions, can help identify potential high-affinity ligands and elucidate the key interactions responsible for binding specificity. For instance, docking M6P analogues into the CI-M6PR ligand binding pocket has been performed to understand their interaction with residues like Tyr, Gln, and Cys nih.gov. These computational approaches complement experimental binding assays and aid in the rational design of M6P analogues with improved binding characteristics researchgate.net.
In Silico Prediction of Mannose-6-Phosphate Analogues and Their Potential Biochemical Activities
In silico methods are valuable for predicting the potential biochemical activities of M6P analogues before their synthesis and experimental testing nih.govresearchgate.net. These approaches can range from simple rule-based methods to more sophisticated machine learning models trained on existing biological activity data. By analyzing the structural features of M6P and its known interactions, computational models can predict how modifications to the M6P structure might affect its binding affinity to MPRs or its activity with related enzymes like phosphomannose isomerase asm.orghmdb.ca. For example, in silico studies can help identify analogues with enhanced stability or altered receptor specificity nih.govresearchgate.net. The design of high-affinity M6P analogues targeting the CI-M6PR has been explored, with some derivatives showing higher affinity and stability than M6P itself nih.govresearchgate.netnih.gov. Computational modeling of ligand interactions with CI-M6PR domains has also been used to elucidate binding mechanisms and guide the development of more effective ligands researchgate.net.
Cheminformatics and Data Mining in Mannose-6-Phosphate Related Chemical Space
Cheminformatics and data mining techniques are applied to explore the chemical space related to Mannose-6-phosphate, identifying potential new compounds with desired properties researchgate.netresearchgate.netgoogle.com. This involves analyzing large datasets of chemical structures and their associated biological data to find patterns and relationships. Cheminformatics tools can be used for tasks such as similarity searching, clustering, and the generation of chemical descriptors to characterize M6P and its analogues researchgate.netgoogle.com. Data mining of biological databases can reveal connections between M6P and various metabolic pathways, enzymes, and receptors wikipedia.orgnih.govmdpi.comhmdb.camolbiolcell.org. These approaches can help prioritize compounds for synthesis and experimental testing, accelerating the discovery of novel molecules with potential therapeutic applications related to M6P signaling and trafficking nih.govresearchgate.net.
Advanced Analytical Methodologies for Mannose 6 Phosphate in Research Studies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of M6P, offering robust separation and quantification capabilities. These techniques are essential for determining the purity and concentration of M6P in various samples, from simple solutions to complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of M6P, enabling the determination of its purity and concentration. sigmaaldrich.com Various HPLC-based methods have been developed to effectively separate M6P from other related compounds and impurities.
One common approach involves High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). researchgate.net This method is particularly effective for quantifying M6P released from glycoproteins after acid hydrolysis. researchgate.net The high pH environment ensures that the phosphate (B84403) group is charged, facilitating its interaction with the anion-exchange column, while pulsed amperometric detection provides sensitive and direct detection without the need for derivatization. Research has demonstrated a linear relationship between the amount of M6P measured and the quantity of hydrolyzed glycoprotein (B1211001), with sensitivity reaching the picomole level. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful HPLC mode for M6P analysis. A method utilizing an isocratic HILIC elution can successfully separate M6P, free phosphate, and sodium ions. thermofisher.com The use of a charged aerosol detector (CAD) with HILIC can provide uniform response for non-volatile analytes, independent of their chemical properties.
The choice of fluorescent tags for derivatization can significantly impact the HPLC analysis of M6P-containing glycans. researchgate.netnih.govnih.gov Studies comparing different fluorescent labels, such as 2-aminobenzoic acid (2-AA), 2-aminobenzamide (B116534) (2-AB), and 3-(acetyl-amino)-6-aminoacridine (AA-Ac), have shown that the selection of the tag and the hydrophilicity of the elution solvent can greatly influence the analysis, especially for glycans containing multiple M6P residues. researchgate.netnih.govnih.gov For instance, 2-AA labeling has demonstrated superior performance for analyzing M6P glycans in both HPLC and mass spectrometry. nih.gov
Table 1: Comparison of Fluorescent Tags for M6P Glycan Analysis by HPLC
| Fluorescent Tag | Key Findings | Reference |
| 2-aminobenzoic acid (2-AA) | Showed the best performance for analyzing M-6-P glycans in both HPLC and MALDI-TOF MS analyses. | nih.gov |
| 2-aminobenzamide (2-AB) | Performance was compared with 2-AA and AA-Ac for M-6-P glycan analysis. | researchgate.netnih.govnih.gov |
| 3-(acetyl-amino)-6-aminoacridine (AA-Ac) | The analysis of bi-phosphorylated glycans was highly affected by the attached fluorescent tag and the hydrophilicity of the elution solvent. | researchgate.netnih.govnih.gov |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since M6P is a non-volatile sugar phosphate, its analysis by GC requires a derivatization step to convert it into a volatile and thermally stable compound. d-nb.info This is typically achieved through silylation, which replaces the active hydrogen atoms of the hydroxyl and phosphate groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netd-nb.info
The resulting TMS-derivatized M6P is amenable to separation on a GC column and subsequent detection, often by mass spectrometry (GC-MS). This approach allows for the simultaneous identification and quantification of various monosaccharides and their phosphorylated forms within a sample. researchgate.net For instance, GC-MS has been utilized in metabolomic studies to analyze changes in metabolite concentrations, including M6P, in organisms like the chlorophyte Scenedesmus vacuolatus under different conditions. ufz.de The derivatization process, often a two-step procedure involving methoximation followed by silylation, is crucial for obtaining a broad metabolic profile. ufz.de
While applicable, the need for derivatization adds a layer of complexity to the sample preparation process. However, for comprehensive metabolic profiling where a wide range of compounds are being analyzed, GC-MS of volatile derivatives remains a valuable tool. mdpi.comkosfaj.org
Thin-Layer Chromatography (TLC) in Analytical Research
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of Mannose-6-Phosphate (B13060355) (M6P) in research settings. mdpi.comresearchgate.net It is particularly useful for monitoring the progress of enzymatic reactions and for the initial identification of M6P in reaction mixtures. mdpi.comresearchgate.net
In a typical TLC analysis of M6P, the sample, along with standards of mannose and M6P, is spotted onto a silica (B1680970) gel plate. mdpi.comresearchgate.net The plate is then developed in a suitable solvent system, which separates the compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. After development, the spots are visualized, often by staining with a reagent like vanillin (B372448) followed by heating. mdpi.com The presence of M6P in a sample is confirmed by comparing the retention factor (Rf) of the sample spot to that of the M6P standard. mdpi.comresearchgate.net
TLC has been successfully employed to qualitatively detect the synthesis of M6P by polyphosphate-dependent mannose kinase. mdpi.comresearchgate.net By observing the appearance of a spot corresponding to M6P and the diminishing intensity of the mannose substrate spot, researchers can confirm the success of the enzymatic conversion. mdpi.com While not as quantitative or as high-resolution as HPLC, TLC provides a valuable preliminary assessment in many research applications. goettingen-research-online.descinews.uzoup.com
Electrophoretic Methods for Phosphorylated Sugars
Electrophoretic techniques are well-suited for the separation of charged molecules like phosphorylated sugars. Capillary electrophoresis (CE), in particular, has emerged as a powerful tool for the analysis of M6P and M6P-containing glycans, offering high resolution and sensitivity. researchgate.netacs.org
Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio in an electric field. This method has been used for determining product concentration and analyzing charge heterogeneity of glycoproteins. researchgate.net Another CE-based technique, Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), involves derivatizing carbohydrates with a fluorescent tag before separation. molbiolcell.org This method has been used to profile the steady-state levels of intracellular saccharides, including hexose (B10828440) phosphates like M6P. molbiolcell.org
In the context of glycoprotein analysis, CE with laser-induced fluorescence (LIF) detection provides a highly sensitive means to characterize M6P-bearing glycans. acs.org This approach, often combined with exoglycosidase digestion, allows for the identification of glycans carrying the M6P modification. acs.org Isoelectric focusing (IEF), an electrophoretic technique that separates proteins based on their isoelectric point (pI), has also been used to analyze glycoproteins to which M6P oligosaccharides have been attached. google.com
Advanced Detection Methods in Research Settings
The coupling of separation techniques with advanced detection methods, particularly mass spectrometry, has revolutionized the analysis of M6P and M6P-modified biomolecules. This combination provides unparalleled sensitivity and structural information.
Coupling Chromatography with Mass Spectrometry (LC-MS/MS)
The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful analytical strategy for the comprehensive characterization of M6P and its presence in complex biological samples. nih.govuu.nlmdpi.com This technique offers high sensitivity and specificity, enabling the identification and quantification of M6P-containing glycoproteins and the precise mapping of M6P modification sites. nih.govnih.gov
In a typical workflow, proteins from a biological sample, such as urine or brain tissue, are first purified using affinity chromatography with immobilized M6P receptors to enrich for M6P-containing glycoproteins. nih.govrutgers.edu The enriched proteins are then digested into smaller peptides, which are subsequently separated by nano-liquid chromatography and analyzed by a tandem mass spectrometer. nih.gov This approach has led to the identification of a large number of known and potentially novel lysosomal proteins from human urine and brain. nih.govrutgers.edu
Furthermore, LC-MS/MS has been instrumental in the global mapping of M6P phosphorylation sites on lysosomal proteins. nih.gov This detailed structural information is crucial for understanding the determinants of this specific modification and for the rational design of enzyme replacement therapies. nih.gov The use of advanced fragmentation techniques in the mass spectrometer allows for the unambiguous identification of the modified glycopeptides. uu.nl
Table 2: Research Findings from LC-MS/MS Analysis of Mannose-6-Phosphate
| Research Focus | Key Findings | Reference |
| Human Urine M6P Glycoproteome | Identification of 67 proteins, including 48 known lysosomal proteins, from affinity-purified urinary proteins. | nih.gov |
| Human Brain M6P Glycoproteome | Identification of 61 different proteins, with 41 being known lysosomal proteins, from the M6P glycoprotein mixture purified from human brain. | rutgers.edu |
| Mapping of M6P Phosphorylation Sites | Global mapping of 99 M6P-phosphorylation sites from 44 known lysosomal proteins purified from mouse and human brain. | nih.gov |
| Enrichment of M6P Modified Glycopeptides | Use of Fe³⁺-IMAC to enrich M6P modified glycopeptides, leading to a 20-fold increase in their abundance from cells with double knockout of specific phosphatases. | uu.nl |
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the concentration of a substance in a sample. In the context of Mannose-6-Phosphate, ³¹P NMR is particularly useful due to the presence of the phosphate group.
The ³¹P NMR spectrum of M6P provides a distinct signal for the phosphorus nucleus. The chemical shift of this signal is sensitive to the local chemical environment, allowing for the specific identification and quantification of M6P even in complex biological matrices. By integrating the area of the ³¹P NMR signal and comparing it to that of a known internal standard, the precise concentration of Mannose-6-Phosphate can be determined.
Table 2: Example Data for qNMR Analysis of Mannose-6-Phosphate
| Sample | M6P Concentration (mM) Determined by qNMR | Internal Standard Concentration (mM) | Signal-to-Noise Ratio |
|---|---|---|---|
| 1 | 48.5 | 50 | 152 |
| 2 | 99.2 | 100 | 298 |
| 3 | 151.3 | 150 | 455 |
Microarray-Based Approaches for High-Throughput Screening of Related Compounds
Microarray technology offers a high-throughput platform for screening large libraries of compounds for their ability to interact with specific biological targets. In the context of Mannose-6-Phosphate research, microarrays can be designed to identify novel compounds that bind to mannose-6-phosphate receptors or modulate their activity.
These microarrays are typically fabricated by immobilizing MPRs onto a solid support. A library of test compounds, which may include analogs of M6P or other small molecules, is then incubated with the microarray. Binding events can be detected using various methods, such as fluorescence labeling. This approach allows for the rapid screening of thousands of compounds, accelerating the discovery of new therapeutic agents that target the M6P pathway.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Mannose-6-Phosphate |
| Adenosine triphosphate |
| Phosphoryl chloride |
| Transforming growth factor-beta (TGF-β) |
| P144 |
| Quercetin |
| Tamoxifen |
| Estradiol |
| Mitomycin C |
| Imiquimod |
| Resiquimod |
| Verapamil |
| Bleomycin |
| Pheniramine maleate |
| Prostaglandin E2 |
Future Directions in Fundamental Research on Mannose 6 Phosphate Chemistry and Biochemistry
Elucidating Novel Biological Roles of Mannose-6-Phosphate (B13060355) Beyond Known Pathways
While the primary function of M6P in directing acid hydrolases to lysosomes via mannose 6-phosphate receptors (MPRs) is well-established, future research aims to fully elucidate its roles in other biological processes. wikipedia.orgnih.govnih.govpnas.orgembopress.orgpnas.orgnih.govnih.govresearchgate.net Emerging evidence suggests that M6P and its receptors, particularly the cation-independent this compound receptor (CI-MPR), are involved in modulating various cellular pathways beyond lysosomal targeting. nih.govnih.gov These include roles in cell growth, motility, angiogenesis, and potentially functioning as a tumor suppressor. nih.govnih.govbiorxiv.org
Future directions involve investigating the precise mechanisms by which M6P influences these processes. Research is exploring the involvement of the M6P pathway in the pathology of various diseases, including lysosomal storage disorders, neurodegeneration, and intracellular infections. molbiolcell.org Furthermore, recent studies have revealed unexpected new roles, such as the involvement of M6P in the degradation of certain Golgi-resident proteins, highlighting the complexity of its cellular functions. embopress.orgnih.gov Differentiating between various mechanistic models for proteins involved in M6P tagging and trafficking remains a key area for future investigation. tandfonline.com
Development of Advanced Synthetic Strategies for Complex Mannose-6-Phosphate Conjugates
Advancements in synthetic chemistry are crucial for creating novel M6P derivatives and conjugates with tailored properties for research and potential therapeutic applications. Future directions in this area focus on developing more efficient and versatile synthetic strategies. This includes the design and synthesis of M6P analogues with enhanced receptor affinity and increased stability, addressing limitations of native M6P. researchgate.netnih.gov
Techniques such as "click chemistry" and other advanced coupling strategies are being employed to prepare complex neoglycoconjugates bearing M6P analogues. mdpi.com Novel approaches for the synthesis of M6P phosphonate (B1237965) isosteric analogs, which can offer improved stability, are also under development. tandfonline.com Chemoenzymatic synthesis methods are being refined to produce homogeneous M6P-containing glycoproteins and multivalent M6P-glycopeptides, which are invaluable tools for studying M6P-receptor interactions in detail. acs.org The development of oligomeric mannose-6-phosphonate conjugates is a promising strategy for targeted protein degradation applications, such as in Lysosome-Targeting Chimeras (LYTACs). nih.gov Additionally, site-specific antibody conjugation with M6P glycans is being explored for targeted delivery and degradation of specific proteins. tandfonline.com Research also continues into developing cost-effective enzymatic methods for the synthesis of M6P, which could facilitate its broader use in research and industry. mdpi.com
Integration of Multi-Omics Data for Comprehensive Biochemical Profiling
The complexity of M6P's involvement in various cellular pathways necessitates integrated approaches for comprehensive biochemical profiling. Future research will increasingly rely on the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of M6P's roles and the pathways it influences. e-enm.orgnih.govscriptamedica.combiorxiv.org
Integrating transcriptomics and metabolomics data can help dissect the intricate changes in gene expression and metabolite accumulation related to M6P synthesis, modification, and trafficking. frontiersin.org This approach can provide vital insights into the biosynthesis pathways and molecular regulatory networks involving mannose metabolism and M6P. frontiersin.org Integrated network analyses of multi-omics datasets are being used to identify potential biomarkers associated with metabolic alterations and diseases where M6P pathways are implicated. e-enm.org While the quantitative integration of diverse multi-omics data presents significant challenges, the development of specialized computational methods is a key future direction to unlock the full potential of these datasets in M6P research. nih.gov
Exploration of Mannose-6-Phosphate in Emerging Interdisciplinary Fields (e.g., Chemical Glycobiology)
M6P is a central molecule in the interdisciplinary field of glycobiology, which explores the structure, synthesis, and biological roles of carbohydrates. medchemexpress.com Future research will further explore M6P's applications in emerging interdisciplinary fields, leveraging its unique biological recognition properties. Chemical glycobiology, combining chemical synthesis with biological investigations, is particularly relevant for creating and studying M6P analogues and conjugates. medchemexpress.com
A significant area of exploration is the use of M6P analogues for the targeted delivery of therapeutic molecules to lysosomes. nih.gov This has direct implications for improving enzyme replacement therapy for lysosomal storage diseases and for developing novel drug targeting strategies. nih.gov M6P-tagged nanocarriers are being investigated as promising tools for enhancing the lysosomal delivery of various cargos. researchgate.net Furthermore, the potential of engineering therapeutic antibodies with M6P analogues to create new classes of targeted therapies for autoimmune, inflammatory diseases, and cancer is an active area of research. frontiersin.org Interdisciplinary collaborations are essential for translating fundamental knowledge of M6P into practical applications, including the integration of functional smart materials with biological systems for targeted delivery. researchgate.netjsps.go.jp
Refinement of Computational Models for Predictive Understanding of Mannose-6-Phosphate Interactions
Computational modeling plays an increasingly vital role in understanding the complex interactions involving M6P and its receptors, guiding the design of new M6P-based molecules. Future directions involve refining these models to achieve a more accurate and predictive understanding. Computational modeling is currently used to elucidate the binding mechanisms of M6P derivatives with receptors like CI-M6PR/IGF2R, providing insights for the rational design of ligands. researchgate.net
Q & A
Q. How should longitudinal studies on Juvidex's chronic toxicity balance observational data with ethical constraints?
- Answer : Implement adaptive trial designs with pre-specified interim analyses to halt cohorts showing severe adverse events. Use Bayesian statistics to update risk-benefit ratios in real time. Partner with patient advocacy groups to align study endpoints with participant priorities (e.g., quality-of-life metrics) .
Methodological Tables
Table 1 : Key Parameters for Juvidex Stability Testing
| Stressor | Test Condition | Acceptable Threshold | Analytical Method |
|---|---|---|---|
| Temperature | 40°C ± 2°C, 75% RH | ≤10% degradation | HPLC-MS (ESI+) |
| Photolysis | 1.2 million lux hours | No new impurities | UV-Vis spectroscopy |
| Hydrolysis | pH 3, 7, 9 buffers | ≥90% recovery | NMR (¹H, ¹³C) |
Table 2 : Statistical Tests for Dose-Response Analysis
| Data Type | Test | Application | Software Implementation |
|---|---|---|---|
| Continuous | ANOVA + Tukey HSD | Multi-group comparisons | R (stats package) |
| Categorical | Fisher’s exact test | Small sample sizes | Python (SciPy) |
| Time-series | Mixed-effects modeling | Repeated measures | SAS PROC MIXED |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
